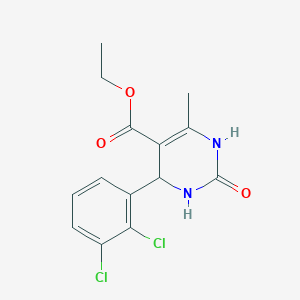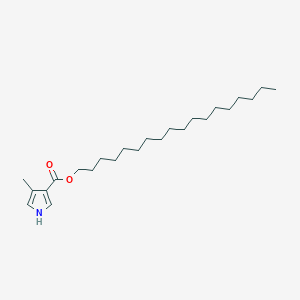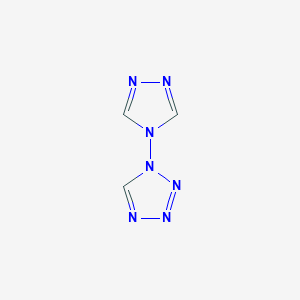![molecular formula C11H13N3O2 B14323533 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol CAS No. 106984-03-6](/img/structure/B14323533.png)
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol is a compound that features both an imidazole ring and a benzene ring with hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Another method involves the cyclization of amido-nitriles under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, often utilizing catalysts and specific reaction conditions to increase yield and purity. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biochemical pathways . The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with similar chemical properties.
Benzimidazole: Contains an additional benzene ring fused to the imidazole ring.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol is unique due to the presence of both an imidazole ring and hydroxyl-substituted benzene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
106984-03-6 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-[2-(1H-imidazol-5-yl)ethylamino]benzene-1,4-diol |
InChI |
InChI=1S/C11H13N3O2/c15-9-1-2-11(16)10(5-9)13-4-3-8-6-12-7-14-8/h1-2,5-7,13,15-16H,3-4H2,(H,12,14) |
Clé InChI |
GDPNTSJRIVUSBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)NCCC2=CN=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
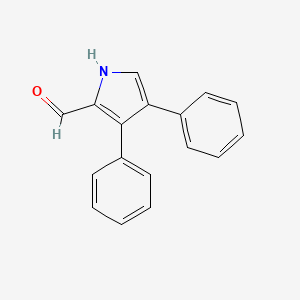
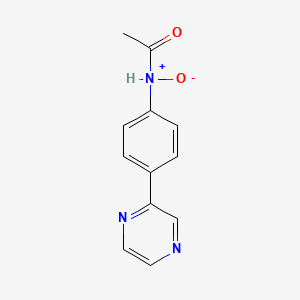

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

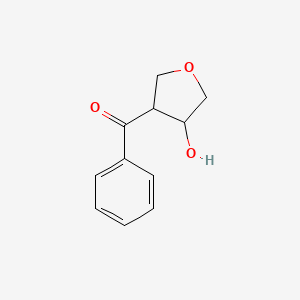
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
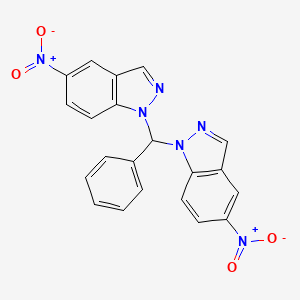

![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
